molecular formula C19H16N2OS B5871713 N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B5871713
M. Wt: 320.4 g/mol
InChI Key: VWFVNWPQQLFHPN-UHFFFAOYSA-N
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Description

N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a complex organic compound with the molecular formula C19H16N2OS It features a biphenyl group attached to a thiazole ring, which is further connected to a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves the formation of the thiazole ring followed by the attachment of the biphenyl and cyclopropanecarboxamide groups. One common method includes the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The biphenyl group is then introduced through a coupling reaction, and finally, the cyclopropanecarboxamide moiety is attached using standard amide formation techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiazole or biphenyl rings .

Scientific Research Applications

N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The biphenyl group can enhance the compound’s binding affinity and specificity, while the cyclopropanecarboxamide moiety can influence the compound’s stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is unique due to its specific combination of the biphenyl, thiazole, and cyclopropanecarboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS/c22-18(16-10-11-16)21-19-20-17(12-23-19)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,12,16H,10-11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFVNWPQQLFHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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